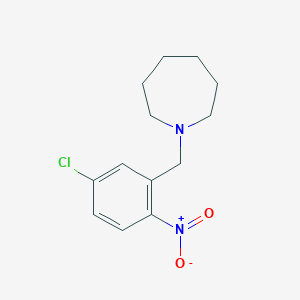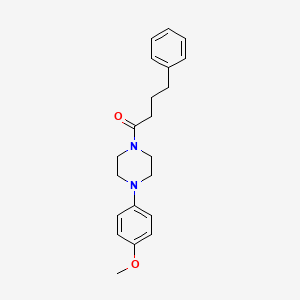![molecular formula C18H23N3O2S B4767415 N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4767415.png)
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea
描述
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea, also known as KU-32, is a small molecule compound that has shown potential in scientific research for its ability to inhibit the activity of heat shock protein 70 (Hsp70). Hsp70 is a chaperone protein that plays a critical role in the folding and stabilization of many cellular proteins, including those involved in cancer progression and neurodegenerative diseases. The inhibition of Hsp70 by KU-32 has been shown to have potential therapeutic benefits in a variety of disease models.
作用机制
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea works by inhibiting the activity of Hsp70, a chaperone protein that plays a critical role in the folding and stabilization of many cellular proteins. By inhibiting Hsp70, this compound disrupts the proper folding and stabilization of proteins involved in cancer progression and neurodegenerative diseases. This leads to the inhibition of cancer cell growth and the reduction of toxic protein accumulation in neurodegenerative disease models.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to have neuroprotective effects, reducing the accumulation of toxic proteins in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. These effects are believed to be due to the inhibition of Hsp70 by this compound, which disrupts the proper folding and stabilization of proteins involved in cancer progression and neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea for lab experiments is its high purity and yield, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize and can be produced in large quantities, making it a cost-effective compound for scientific research. However, one limitation of this compound is its specificity for Hsp70, which may limit its potential therapeutic applications in some disease models.
未来方向
There are several future directions for the study of N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea in scientific research. One potential direction is the investigation of the effects of this compound on other chaperone proteins, which may have implications for the treatment of diseases beyond cancer and neurodegenerative diseases. Another potential direction is the development of more potent and specific inhibitors of Hsp70, which may have greater therapeutic potential. Additionally, the use of this compound in combination with other therapies, such as chemotherapy or radiation therapy, may enhance its anti-cancer activity and improve treatment outcomes.
科学研究应用
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been extensively studied in scientific research for its potential therapeutic benefits in a variety of disease models. Studies have shown that this compound has potent anti-cancer activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to have neuroprotective effects, reducing the accumulation of toxic proteins in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-(4-methyl-2-oxochromen-7-yl)-3-(2-piperidin-1-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-13-11-17(22)23-16-12-14(5-6-15(13)16)20-18(24)19-7-10-21-8-3-2-4-9-21/h5-6,11-12H,2-4,7-10H2,1H3,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTXYPFEEUHZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NCCN3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![isopropyl 4-(4-methoxyphenyl)-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4767346.png)
![methyl 3-[2-(cyclohexylamino)-2-oxoethyl]-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4767352.png)

![3-(3,4-dimethoxyphenyl)-N-[2-(2-furoylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4767364.png)
![3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide](/img/structure/B4767374.png)
![8-(2-naphthoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4767379.png)
![2-methyl-N-(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4767388.png)
![3,4,5-trimethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4767394.png)
![ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B4767401.png)

![2,4-dichloro-5-[(isopropylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4767412.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4767419.png)
![1-[6-(3-chlorophenoxy)hexyl]piperidine](/img/structure/B4767430.png)